N-(3-cyclopentyl-3-ethoxypropyl)-3-methyl-4-oxopiperidine-1-carboxamide
Description
N-(3-cyclopentyl-3-ethoxypropyl)-3-methyl-4-oxopiperidine-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a cyclopentyl group, and an ethoxypropyl chain
Properties
IUPAC Name |
N-(3-cyclopentyl-3-ethoxypropyl)-3-methyl-4-oxopiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-3-22-16(14-6-4-5-7-14)8-10-18-17(21)19-11-9-15(20)13(2)12-19/h13-14,16H,3-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBQRDBQXZKYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)N1CCC(=O)C(C1)C)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-cyclopentyl-3-ethoxypropyl)-3-methyl-4-oxopiperidine-1-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route may include the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentyl Group: This step involves the addition of a cyclopentyl group to the piperidine ring, often through alkylation reactions.
Attachment of the Ethoxypropyl Chain:
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(3-cyclopentyl-3-ethoxypropyl)-3-methyl-4-oxopiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-cyclopentyl-3-ethoxypropyl)-3-methyl-4-oxopiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyclopentyl-3-ethoxypropyl)-3-methyl-4-oxopiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-cyclopentyl-3-ethoxypropyl)-3-methyl-4-oxopiperidine-1-carboxamide can be compared with other similar compounds, such as:
N-(3-cyclopentyl-3-ethoxypropyl)-4-methoxy-4-piperidinecarboxamide: This compound has a methoxy group instead of a methyl group.
N-(3-cyclopentyl-3-ethoxypropyl)-3-(2-oxo-1-pyrrolidinyl)benzamide: This compound contains a pyrrolidinyl group instead of a piperidine ring.
2-(E)-{[(3-cyclopentyl-3-ethoxypropyl)aminomethylidene}amino]-N,N-dimethylacetamide: This compound has a different amide structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
